molecular formula C7H8Cl2IN3 B6217090 3-iodo-1H-indazol-7-amine dihydrochloride CAS No. 2742660-00-8

3-iodo-1H-indazol-7-amine dihydrochloride

Cat. No.: B6217090
CAS No.: 2742660-00-8
M. Wt: 332
InChI Key:
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Description

3-iodo-1H-indazol-7-amine dihydrochloride is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of an iodine atom at the 3-position and an amine group at the 7-position of the indazole ring makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-indazol-7-amine dihydrochloride typically involves the iodination of 1H-indazole followed by amination. One common method starts with 1H-indazole, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 3-iodo-1H-indazole is then subjected to amination using ammonia or an amine source under appropriate conditions to yield 3-iodo-1H-indazol-7-amine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-indazol-7-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The amine group at the 7-position can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products

    Substitution Reactions: Products include derivatives with different substituents at the 3-position.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include coupled derivatives with various functional groups attached to the amine group.

Scientific Research Applications

3-iodo-1H-indazol-7-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-iodo-1H-indazol-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-iodo-1H-indazol-7-amine dihydrochloride can be compared with other indazole derivatives, such as:

  • 1H-indazole-3-carboxylic acid
  • 1H-indazole-3-acetic acid
  • 3-bromo-1H-indazole-7-amine

Uniqueness

The presence of an iodine atom at the 3-position and an amine group at the 7-position distinguishes this compound from other indazole derivatives. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-1H-indazol-7-amine dihydrochloride involves the reaction of 3-nitro-1H-indazole with iodine and subsequent reduction of the resulting 3-iodo-1H-indazole to 3-iodo-1H-indazol-7-amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-nitro-1H-indazole", "iodine", "reducing agent (e.g. sodium dithionite)", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "1. 3-nitro-1H-indazole is reacted with iodine in the presence of ammonium chloride to form 3-iodo-1H-indazole.", "2. The resulting 3-iodo-1H-indazole is then reduced using a suitable reducing agent (e.g. sodium dithionite) to form 3-iodo-1H-indazol-7-amine.", "3. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 3-iodo-1H-indazol-7-amine." ] }

CAS No.

2742660-00-8

Molecular Formula

C7H8Cl2IN3

Molecular Weight

332

Purity

95

Origin of Product

United States

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